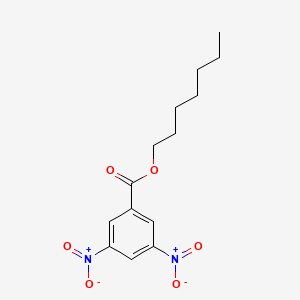
Heptyl 3,5-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C14H18N2O6 and a molecular weight of 310.3025 g/mol . . This compound is characterized by the presence of a heptyl ester group attached to a 3,5-dinitrobenzoic acid moiety.
准备方法
The synthesis of heptyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with heptanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form 3,5-dinitrobenzoyl chloride, which then reacts with heptanol to yield the ester . An alternative green chemistry approach involves the use of ionic liquids like (bmim)HSO4 under microwave irradiation to facilitate the esterification process .
化学反应分析
Heptyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form 3,5-dinitrobenzoic acid and heptanol under basic conditions.
科学研究应用
Heptyl 3,5-dinitrobenzoate has several scientific research applications:
作用机制
The mechanism of action of heptyl 3,5-dinitrobenzoate involves its interaction with cellular membranes. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and antifungal activity . The compound may also exhibit a multitarget mechanism of action, affecting various cellular processes .
相似化合物的比较
Heptyl 3,5-dinitrobenzoate can be compared with other 3,5-dinitrobenzoate esters, such as:
Ethyl 3,5-dinitrobenzoate: Exhibits potent antifungal activity against Candida species.
Propyl 3,5-dinitrobenzoate: Shows better biological activity profiles due to its shorter alkyl side chain.
Methyl 3,5-dinitrobenzoate: Used in studies for its antifungal properties.
This compound is unique due to its longer heptyl chain, which may influence its solubility and interaction with biological membranes.
生物活性
Heptyl 3,5-dinitrobenzoate is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester formed from heptyl alcohol and 3,5-dinitrobenzoic acid. The presence of nitro groups in its structure contributes to its biological activity. The molecular formula for this compound is C12H15N2O6, and its structure can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that this compound has effective antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant potency against these pathogens .
- Antifungal Activity : The compound also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections.
- Anticancer Potential : Research indicates that nitro-containing compounds like this compound may exhibit anticancer activity through mechanisms involving the generation of free radicals that can induce apoptosis in cancer cells .
Antibacterial Activity
A study evaluating the antibacterial efficacy of various dinitrobenzoate derivatives found that this compound showed promising results against Staphylococcus aureus, with an MIC of approximately 39 µg/L. This effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
| Compound | Target Bacteria | MIC (µg/L) |
|---|---|---|
| This compound | Staphylococcus aureus | 39 |
| Control (Tetracycline) | E. coli | <10 |
Antifungal Activity
In another investigation focusing on antifungal properties, this compound was tested against Candida albicans. The results indicated that this compound could inhibit fungal growth effectively at low concentrations.
| Compound | Target Fungus | MIC (µg/L) |
|---|---|---|
| This compound | Candida albicans | 50 |
| Control (Fluconazole) | Candida albicans | <10 |
Anticancer Activity
Research into the anticancer potential of nitro compounds has highlighted the role of this compound in inducing cytotoxicity in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Bioreduction : Nitro groups undergo enzymatic reduction by nitroreductase enzymes in bacteria and parasites, leading to the formation of reactive intermediates that can damage cellular components .
- Free Radical Generation : The compound may generate free radicals upon metabolic activation, contributing to its bactericidal and fungicidal effects by damaging DNA and proteins within microbial cells .
属性
CAS 编号 |
10478-05-4 |
|---|---|
分子式 |
C14H18N2O6 |
分子量 |
310.30 g/mol |
IUPAC 名称 |
heptyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-4-5-6-7-22-14(17)11-8-12(15(18)19)10-13(9-11)16(20)21/h8-10H,2-7H2,1H3 |
InChI 键 |
SALJFNLCUUKOMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















